

N,N'-Dinitrourea: A Comprehensive Technical Guide to its Molecular Structure and Bonding

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Compound of Interest

Compound Name: Urea, N,N'-dinitro-

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Abstract

N,N'-dinitrourea (DNU), a powerful energetic material and a key precursor in the synthesis of other high-energy compounds, possesses a unique molecular architecture that dictates its reactivity and stability. This technical guide provides an in-depth analysis of the molecular structure and chemical bonding of N,N'-dinitrourea. It consolidates crystallographic and computational data to offer a comprehensive understanding of its structural parameters. Detailed experimental and computational methodologies are presented to aid in the replication and further investigation of this molecule.

Introduction

N,N'-dinitrourea, with the chemical formula $\text{CH}_2\text{N}_4\text{O}_5$, is a nitrated derivative of urea.[1][2] Its significance stems from its high density, positive oxygen balance, and its role as a synthetic intermediate for other energetic materials like nitramide.[3][4] Despite its simple formula, the presence of two nitro groups attached to the urea backbone leads to a complex electronic and steric environment, making its structural analysis a subject of considerable interest. This guide will delve into the precise geometric arrangement of its atoms and the nature of the chemical bonds that govern its properties.

Molecular Structure

The molecular structure of N,N'-dinitrourea has been elucidated through single-crystal X-ray diffraction and computational modeling. These studies reveal a non-planar molecule with specific bond lengths, bond angles, and torsional angles that are critical to its stability and chemical behavior.

Crystallographic Data

Single-crystal X-ray diffraction studies have determined that N,N'-dinitrourea crystallizes in the orthorhombic space group Fdd2.^{[5][6][7]} The unit cell parameters and other crystallographic data are summarized in the table below.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Fdd2
a	12.0015(9) Å
b	17.6425(13) Å
c	4.5555(4) Å
V	964.57 Å ³
Z	8
Temperature	90 K
Calculated Density (Dc)	2.067 g/cm ³

(Data sourced from X-ray single-crystal diffraction studies)^{[5][6][7]}

Molecular Geometry and Bonding

Computational studies, particularly those employing Density Functional Theory (DFT) with the B3LYP functional and 6-31+G(d,p) basis set, have provided insights into the stable geometric configuration of the DNU molecule.^[6] These calculations indicate the existence of two stable conformers with an energy difference of 12.621 kJ·mol⁻¹.^[6] An X-ray diffraction study of the potassium and dipotassium salts of dinitrourea showed a trend towards equalization of the C-

N-NO₂ bond lengths compared to the C-NH-NO₂ fragments, which is consistent with quantum-chemical calculations.[8]

Specific bond lengths and angles are best obtained from the detailed crystallographic information files (CIFs) associated with the published crystal structures. These files provide the most accurate and comprehensive geometric data.

Synthesis of N,N'-Dinitrourea

The primary route for the synthesis of N,N'-dinitrourea is the nitration of urea using various nitrating agents.[6] A common and effective method involves the use of a mixture of concentrated nitric acid and oleum or sulfuric acid at low temperatures.[3][4]

Synthesis pathway of N,N'-dinitrourea from urea.

Experimental and Computational Protocols

Synthesis and Isolation

A typical synthesis protocol for N,N'-dinitrourea involves the direct nitration of urea.

Protocol: Nitration of Urea with Mixed Acids[3][4]

- Preparation of Nitrating Mixture: Equal portions of 98% nitric acid and 20% oleum are carefully mixed and cooled.[3] Alternatively, a 50:50 mixture of 95% sulfuric acid and 100% nitric acid can be used.[4]
- Reaction: Urea is slowly added to the cooled nitrating mixture while maintaining a low temperature (e.g., -15°C to 5°C).[6]
- Reaction Time: The reaction mixture is stirred for a specific duration, for instance, 30 minutes at 5°C.[3]
- Isolation: The resulting N,N'-dinitrourea precipitates out of the solution. The precipitate is then isolated by filtration.
- Purification: To remove acidic impurities, which can cause instability, the product is washed multiple times with a suitable solvent like trifluoroacetic acid.[4] The purified product is then dried and stored in a desiccator.

X-ray Crystallography

The determination of the crystal structure of N,N'-dinitrourea is performed using single-crystal X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals of N,N'-dinitrourea suitable for diffraction are grown, often by slow evaporation from a suitable solvent.
- **Data Collection:** A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 90 K) to minimize thermal vibrations.^{[5][7]} X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.

Computational Modeling

Computational chemistry provides valuable insights into the molecular properties of N,N'-dinitrourea.

Protocol: Density Functional Theory (DFT) Calculations^[6]

- **Model Building:** The initial molecular structure of N,N'-dinitrourea is built using molecular modeling software.
- **Method Selection:** A suitable theoretical method and basis set are chosen. For N,N'-dinitrourea, the B3LYP functional with the 6-31+G(d,p) basis set has been shown to be effective.^[6]
- **Geometry Optimization:** The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation(s).
- **Frequency Analysis:** Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.

- **Property Calculation:** Various molecular properties, such as bond lengths, bond angles, dihedral angles, and electronic properties, are calculated from the optimized geometry.

Spectroscopic and Thermal Properties

The structure and bonding of N,N'-dinitrourea are further corroborated by various spectroscopic techniques and thermal analysis.

Spectroscopic Data

Technique	Observed Features
^1H NMR (DMSO- d_6)	$\delta = 8.05$ ppm (s, 2H)
^{13}C NMR (DMSO- d_6)	$\delta = 149.2$ ppm
^{14}N NMR (DMSO- d_6)	$\delta = 223.0$ ppm (N- NO_2), 352.4 ppm (N- NO_2)
Mass Spec. (EI)	m/z: 150 [M^+], 107, 89, 62, 46 (100%)
(Data sourced from various spectroscopic analyses)[3]	

Thermal Decomposition

Thermal analysis shows that N,N'-dinitrourea has limited thermal stability and can decompose spontaneously.[9] The initial step in the thermal decomposition of the imidazolium salt of DNU has been identified as the cleavage of the N-N bond in the anion.[9] The decomposition of N,N'-dinitrourea can be autocatalytic in the presence of trace amounts of water, leading to the formation of nitramide (NH_2NO_2) and CO_2 , with the nitramide further decomposing to N_2O and H_2O . [4]

Conclusion

The molecular structure and bonding of N,N'-dinitrourea have been well-characterized through a combination of experimental techniques and computational studies. Its orthorhombic crystal structure and non-planar molecular geometry are key determinants of its properties as an energetic material. The synthesis, primarily through the nitration of urea, requires careful control of reaction conditions to ensure the isolation of a pure and stable product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and

scientists working with or developing materials based on the N,N'-dinitrourea scaffold. Further research into its solid-state polymorphism and the detailed kinetics of its decomposition will continue to be of high interest in the field of energetic materials.

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